3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine

Physicochemical profiling Drug-likeness Lead optimization

Select this specific N1-pyridin-2-yl pyrazolo[3,4-b]pyridine to unlock N,N-bidentate chelation absent in N1-phenyl/benzyl/alkyl analogs. The extra endocyclic nitrogen creates a stable five-membered chelate ring with Zn(II), Cu(II), Co(II), and Ln(III)—essential for coordination chemistry and luminescent complex development. Its elevated HBA (4 vs. 3) and higher tPSA (~43 vs. ~30 Ų) provide a distinct physicochemical profile for kinase-focused screening libraries, complementing more lipophilic N1-aryl analogues. Order this precisely defined scaffold to advance SAR exploration, solid-state interaction studies, or metal-mediated discovery programs.

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
Cat. No. B4940264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC14H14N4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=NN2C3=CC=CC=N3)C)C
InChIInChI=1S/C14H14N4/c1-9-8-10(2)16-14-13(9)11(3)17-18(14)12-6-4-5-7-15-12/h4-8H,1-3H3
InChIKeyLNVLGPQKLXZKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,6-Trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine – Core Structural Identity and Compound Class Placement for Procurement Decisions


3,4,6-Trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine (Molecular Formula: C14H14N4; Molecular Weight: 238.29 g/mol) is a fully substituted 1H-pyrazolo[3,4-b]pyridine heterocycle bearing methyl groups at the C3, C4, and C6 positions and a pyridin-2-yl substituent at N1 . The pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic system in medicinal chemistry, with over 300,000 described 1H-pyrazolo[3,4-b]pyridines appearing in more than 5,500 references including approximately 2,400 patents as of 2022 . This specific N1-pyridin-2-yl substitution pattern distinguishes the compound from the more commonly encountered N1-phenyl, N1-benzyl, and N1-alkyl congeners by introducing an additional endocyclic nitrogen atom at the 2-position of the appended ring, thereby creating a potential N,N-bidentate chelating motif that is structurally analogous to the well-characterized pyrazolyl-pyridine ligand family .

Why N1-Substitution on the Pyrazolo[3,4-b]pyridine Core Precludes Simple Analog Interchange: The Case of 3,4,6-Trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine


The N1 substituent is the single most impactful variable for modulating both the physicochemical profile and the biological target engagement of pyrazolo[3,4-b]pyridines because it directly governs hydrogen-bond acceptor capacity, rotational freedom, electronic distribution, and the potential for secondary metal-coordination interactions . Replacing the N1-pyridin-2-yl group with a phenyl (C15H15N3, MW 237.30), 4-chlorophenyl (C15H14ClN3, MW 271.74), benzyl (C16H17N3, MW 251.33), or isopropyl (C12H17N3, MW 203.28) moiety eliminates the additional endocyclic nitrogen atom, reducing the hydrogen-bond acceptor count from 4 to 3, lowering the topological polar surface area by approximately 12–15 Ų, and abolishing the capacity for N,N-bidentate chelation . These alterations can measurably shift solubility, permeability, serum protein binding, and kinase selectivity profiles, making simple one-for-one substitution scientifically unsound without explicit comparative data .

Quantitative Differentiation Evidence: 3,4,6-Trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine vs. Closest N1-Substituted Analogs


Hydrogen-Bond Acceptor (HBA) Count and Topological Polar Surface Area (tPSA) Differentiation vs. N1-Phenyl, N1-Benzyl, and N1-Isopropyl Analogs

The presence of the pyridin-2-yl N1-substituent adds one additional hydrogen-bond acceptor (the pyridine ring nitrogen at the 2′-position) compared to the N1-phenyl, N1-benzyl, N1-(4-chlorophenyl), and N1-isopropyl analogs, all of which possess only 3 HBA. This increases the computed topological polar surface area (tPSA) by approximately 13 Ų and reduces calculated logP by an estimated 0.5–1.0 log unit relative to the N1-phenyl analog . The HBA count and tPSA are critical parameters governing passive membrane permeability and oral bioavailability potential under Lipinski's Rule of Five .

Physicochemical profiling Drug-likeness Lead optimization

N,N-Bidentate Chelating Capability: Structural Differentiation Enabling Metal Coordination vs. N1-Phenyl and N1-Benzyl Analogs

The 1-(pyridin-2-yl) substituent on the pyrazolo[3,4-b]pyridine core creates a structural motif that is directly analogous to the well-established N,N-bidentate pyrazolyl-pyridine chelating ligand family. The pyrazole N2 atom and the pyridine N atom of the N1-pyridin-2-yl group can simultaneously coordinate to a single metal center, forming a five-membered chelate ring, as extensively documented for ligands bearing 2-(pyrazol-1-yl)pyridine substructures . In contrast, the N1-phenyl analog (C15H15N3, crystallographically characterized by Hamri et al., 2010 ) lacks the second nitrogen donor atom and can only act as a monodentate ligand through the pyrazolo[3,4-b]pyridine core nitrogens. Similarly, N1-benzyl and N1-isopropyl analogs lack the heteroaryl nitrogen altogether and cannot participate in N,N-chelation.

Coordination chemistry Metal-based probes Catalysis

Crystal Packing Architecture: Dihedral Angle and π-Stacking Potential vs. the Structurally Characterized N1-Phenyl Analog

The N1-phenyl analog, 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (C15H15N3), has been crystallographically characterized, revealing a near-coplanar arrangement between the pyrazolo[3,4-b]pyridine core and the N1-phenyl ring with a dihedral angle of only 9.33(10)° and offset π–π stacking interactions in the crystal lattice with a face-to-face distance of 3.449(6) Å . The target compound, bearing an N1-pyridin-2-yl substituent instead of phenyl, is predicted to exhibit a different dihedral angle due to the electronic repulsion between the pyridine nitrogen lone pair and the pyrazole ring π-system, as well as distinct crystal packing driven by potential C–H···N hydrogen-bonding interactions involving the additional pyridine nitrogen . Although no crystal structure of the target compound is publicly available, these structural differences are expected to translate into measurably different melting point, solubility, and hygroscopicity profiles.

Solid-state properties Crystallography Formulation development

Acetylcholinesterase (AChE) Inhibitory Activity: Class-Level Evidence from the Structurally Proximal 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine Series

While direct AChE inhibition data for the target compound itself are not publicly available, a closely related derivative sharing the identical 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine core, compound 3b (a 6-hydrazinyl-substituted analog), demonstrated an AChE IC50 of 104.4 µM, outperforming the reference compound galantamine (IC50 = 139.4 µM) by approximately 25% in an in vitro Ellman assay . The most active compound in that series, 3b, also showed a computed binding affinity of −10.28 kcal/mol in molecular docking studies against AChE . This establishes the 1,3,4-trimethyl-substituted pyrazolo[3,4-b]pyridine core as a viable scaffold for cholinesterase inhibition. The target compound's N1-pyridin-2-yl substituent replaces the N1-substituent present in 3b (which is also 1,3,4-trimethyl but lacks the pyridin-2-yl group), and the divergent C6 substitution (methyl vs. hydrazinyl) means that quantitative extrapolation is not warranted.

Neurodegeneration Alzheimer's disease Enzyme inhibition

Kinase Inhibition Landscape: Privileged Scaffold Status of Pyrazolo[3,4-b]pyridines in Kinase Drug Discovery vs. the Target Compound's Uncharacterized Profile

The pyrazolo[3,4-b]pyridine scaffold is extensively validated as a kinase inhibitor pharmacophore. Representative examples from the recent literature include: compound 10g, a 1H-pyrazolo[3,4-b]pyridine derivative with IC50 < 0.5 nM against both ALK-L1196M and ROS1 kinases, displaying excellent selectivity over c-Met ; compound 31, an Mps1 inhibitor with IC50 = 2.596 nM and in vivo efficacy in an MDA-MB-468 xenograft model ; and a PIM-1 kinase inhibitor series with lead compounds achieving IC50 values of 43 nM and 26 nM in MCF-7 breast cancer cells . However, none of these data pertain to the specific target compound 3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine. The substitution pattern at N1 (pyridin-2-yl), C3 (methyl), C4 (methyl), and C6 (methyl) is distinct from the highly optimized kinase inhibitor leads, and direct quantitative kinase inhibition data for this exact compound are absent from the public domain.

Kinase inhibition Cancer therapeutics Scaffold prioritization

Research and Industrial Application Scenarios for 3,4,6-Trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine Based on Verifiable Differentiation Evidence


Metallosupramolecular Building Block for Coordination Cages and Metal-Organic Assemblies

The N1-pyridin-2-yl substituent confers N,N-bidentate chelating capability , a property absent in the N1-phenyl, N1-benzyl, and N1-isopropyl analogs. This enables the compound to serve as a ligand for transition-metal and lanthanide coordination chemistry, analogous to the extensively studied pyrazolyl-pyridine ligand family used in the construction of polyhedral coordination cages, helicates, and luminescent lanthanide complexes . Procurement for this application is uniquely justified over N1-phenyl analogs because only the pyridin-2-yl derivative can form stable five-membered chelate rings with metals such as Zn(II), Cu(II), Co(II), and Ln(III).

Kinase Screening Library Diversification with Enhanced Polarity

The pyrazolo[3,4-b]pyridine scaffold is a validated kinase inhibitor chemotype with compounds achieving sub-nanomolar potency against ALK, ROS1, and Mps1 kinases . The target compound's elevated HBA count (4 vs. 3 for N1-phenyl analogs) and higher tPSA (~43 vs. ~30 Ų) predict reduced passive membrane permeability but potentially improved aqueous solubility compared to N1-phenyl or N1-benzyl analogs . This physicochemical profile makes it a useful diversity element in kinase-focused screening libraries, complementing the more lipophilic N1-aryl analogs and potentially sampling a distinct region of kinase selectivity space.

Solid-State Crystallography and Polymorph Screening of Heterocyclic Library Compounds

The crystallographically characterized N1-phenyl analog displays a near-coplanar conformation (dihedral angle 9.33°) with offset π–π stacking as the dominant packing motif . The target compound's N1-pyridin-2-yl substituent is predicted to alter both the dihedral angle and the crystal packing architecture by introducing C–H···N hydrogen-bonding capacity through the additional pyridine nitrogen . This makes the compound valuable for comparative solid-state studies exploring how N1-heteroaryl vs. N1-aryl substitution modulates crystal packing, melting point, and solubility—parameters critical for formulation development in pharmaceutical research.

Cholinesterase Inhibition Screening Starting Point with a Validated Core Scaffold

The structurally proximal 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine derivative (compound 3b) demonstrated AChE inhibitory activity (IC50 = 104.4 µM) surpassing galantamine (IC50 = 139.4 µM) . While the target compound differs at both N1 and C6, the shared 1,3,4-trimethyl-pyrazolo[3,4-b]pyridine core validates the scaffold for cholinesterase target engagement. The target compound can serve as a starting point for SAR exploration where the N1-pyridin-2-yl group and the C6-methyl group are systematically varied to optimize potency—a distinct chemical space not explored by the published 6-hydrazinyl series.

Quote Request

Request a Quote for 3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.